L-Leucyl-L-alanine
Overview
Description
L-Leucyl-L-alanine is a dipeptide composed of L-leucine and L-alanine . It is a metabolite and is used for in vitro diagnostic use .
Synthesis Analysis
In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase . A study has developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors .Molecular Structure Analysis
The molecular structure of L-Leucyl-L-alanine is (CH3)2CHCH2CH(NH2)CONHCH(CH3)COOH · xH2O . It consists of a central carbon atom bonded to four different chemical groups: a carboxyl group (COOH), an amino group (NH₂), a hydrogen atom (H), and a methyl group (CH₃) .Chemical Reactions Analysis
L-Leucyl-L-alanine is involved in various chemical reactions. For instance, it is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . It is also used as a source of energy for muscle cells .Physical And Chemical Properties Analysis
The molecular weight of L-Leucyl-L-alanine is 202.25 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Regulation of Food Intake, Energy Balance, and Glucose Homeostasis
- Summary of Application : Leucine, an activator of the mammalian target of rapamycin (mTOR), has been investigated as a dietary supplement for treating obesity and diabetes mellitus due to its potential to regulate food intake, energy balance, and glucose homeostasis .
- Methods of Application : Leucine is provided as a dietary supplement .
- Results or Outcomes : Although central leucine injection decreases food intake, this effect is not well reproduced when leucine is provided as a dietary supplement. Several studies have shown that leucine supplementation may help to decrease body adiposity in specific conditions .
Nanostructure Formation
- Summary of Application : The dipeptide L-leucyl–L-leucine forms specific nanostructures in solid state and from solutions .
- Methods of Application : The specific sorption properties of L-leucyl–L-leucine result from a change in its crystal packing from channel-type to layered-type, when binding strong proton acceptors or proton donors of molecular size greater than 18–20 cm³ mol⁻¹ .
- Results or Outcomes : The high sorption capacity of L-leucyl–L-leucine toward dichloromethane results from the self-organization of the dipeptide, by forming nanofibers or web-like structures .
Inhibition of Cellular E3 Enzymes
- Summary of Application : The dipeptide Leu-Ala has been used in an attempt to prevent the formation of ubiquitin-protein conjugates in U937 cells by inhibition of cellular E3 enzymes (ubiquitin ligases) .
- Methods of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Leucine-Alanine Peptidase (LAP) Activity Analysis
- Summary of Application : L-Leucyl-L-alanine hydrate has been used as a substrate in Tris-hydrochloride (HCl) buffer to analyze the leucine-alanine peptidase (LAP) activity in larvae .
- Methods of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Production of Non-Electrolytic Triorganotin(IV) Derivatives
- Summary of Application : Leucylalanine (Leu-Ala) is useful to produce non-electrolytic triorganotin(IV) derivatives (R3Sn(HL)) to study the models of metal-protein interactions .
- Methods of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Inhibition of Ubiquitin-Protein Conjugates Formation
- Summary of Application : The dipeptide Leu-Ala has been used in an attempt to prevent the formation of ubiquitin-protein conjugates in U937 cells by inhibition of cellular E3 enzymes (ubiquitin ligases) .
- Methods of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Leucine-Alanine Peptidase (LAP) Activity Analysis
- Summary of Application : L-Leucyl-L-alanine hydrate has been used as a substrate in Tris-hydrochloride (HCl) buffer to analyze the leucine-alanine peptidase (LAP) activity in larvae .
- Methods of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Production of Non-Electrolytic Triorganotin(IV) Derivatives
- Summary of Application : Leucylalanine (Leu-Ala) is useful to produce non-electrolytic triorganotin(IV) derivatives (R3Sn(HL)) to study the models of metal-protein interactions .
- Methods of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Inhibition of Ubiquitin-Protein Conjugates Formation
- Summary of Application : The dipeptide Leu-Ala has been used in an attempt to prevent the formation of ubiquitin-protein conjugates in U937 cells by inhibition of cellular E3 enzymes (ubiquitin ligases) .
- Methods of Application : The specific method of application is not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Safety And Hazards
When handling L-Leucyl-L-alanine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
L-Leucyl-L-alanine has promising applications in various fields. For instance, it has been used in the synthesis of L-phenylalanine from inexpensive aromatic precursors, which could provide a potential bio-based strategy for the production of high-value L-phenylalanine from low-cost starting materials .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(10)8(12)11-6(3)9(13)14/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQGMTRYSIHDAC-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884368 | |
Record name | L-Alanine, L-leucyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Leucyl-alanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15165 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Leucylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-Leucyl-L-alanine | |
CAS RN |
7298-84-2 | |
Record name | L-Leucyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7298-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucyl-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Alanine, L-leucyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Alanine, L-leucyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-leucyl-L-alanine hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LEUCYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5Z5KX9GYZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Leucylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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